Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Description
Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane-1-carbonylamino group at position 5 and a sulfanylacetate ethyl ester at position 2. This compound is synthesized via alkylation of 5-substituted thiadiazole-2-thiol intermediates, a method validated in related derivatives . Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly for anticonvulsant or anticancer therapies .
Properties
IUPAC Name |
ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-23-13(21)9-24-16-20-19-15(25-16)18-14(22)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,2-9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCTLNBCWEJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable carbonyl compound.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide compound under acidic conditions.
Coupling Reaction: The adamantane derivative is then coupled with the thiadiazole ring through a nucleophilic substitution reaction.
Esterification: Finally, the ester functional group is introduced through an esterification reaction involving ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the adamantane or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the compound’s binding affinity and stability, while the thiadiazole ring can interact with various biological pathways. The ester group may facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiadiazole vs. Oxadiazole: Replacing the thiadiazole core with oxadiazole (e.g., ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, C₁₀H₁₀N₂O₄S) alters electronic properties. Thiadiazoles, however, offer sulfur-mediated hydrophobic interactions and redox activity .
- Thiadiazole vs. Triazole: In ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenethyl-1,2,4-triazol-3-yl]sulfanyl]acetate (C₂₆H₃₄N₄O₃S), the triazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability compared to thiadiazoles .
Substituent Modifications
- Adamantane vs. Aromatic Groups: Substituting adamantane with simpler aromatic groups (e.g., phenyl in ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, C₁₂H₁₃N₃O₂S₂) reduces molecular weight (~263.4 g/mol vs. ~480 g/mol) and lipophilicity (XLogP3 ~2.6 vs. estimated >3.5), impacting blood-brain barrier penetration .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~480 (estimated) | >3.5 | ~157 | Adamantane, sulfanylacetate |
| Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl]... | 322.4 | 2.6 | 157 | Ethoxy-oxoethyl |
| N-(5-Benzylsulfanyl-thiadiazol-2-yl)-... | 363.5 | 3.1 | 101 | Piperidinyl acetamide |
| Ethyl 2-{[5-(furan-2-yl)-oxadiazol-2-yl]... | 254.3 | 1.8 | 108 | Furan, oxadiazole |
- Lipophilicity : The adamantane group in the target compound significantly increases XLogP3 (>3.5), favoring membrane permeability but risking poor aqueous solubility. Simpler derivatives (e.g., ethoxy-oxoethyl, XLogP3 = 2.6) balance lipophilicity and solubility .
- Molecular Geometry : The butterfly conformation observed in 1,3,4-thiadiazole derivatives (e.g., dihedral angles ~46.3°) influences crystal packing and stability. Adamantane’s bulk may disrupt planar stacking, reducing crystallinity compared to benzyl-substituted analogs .
Biological Activity
Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H28N4O4S2
- Molecular Weight : 500.63 g/mol
This structure includes an adamantane moiety, which is known for enhancing the stability and bioavailability of compounds, particularly in pharmacological applications.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives, including those similar to this compound, as promising anticancer agents. A review by El-Naggar et al. (2011) demonstrated that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against Ehrlich's Ascites Carcinoma (EAC) cells. These compounds inhibited tumor growth effectively after 14 days of treatment .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound A | EAC | 5.12 | |
| Compound B | A549 (Lung Cancer) | 4.27 | |
| This compound | TBD | TBD | Current Study |
The mechanism by which thiadiazole derivatives exert their anticancer effects involves several pathways:
- Induction of Apoptosis : Thiadiazole compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : These compounds can interfere with cell cycle progression, effectively halting the growth of cancerous cells.
- Targeting Specific Enzymes : Some derivatives inhibit key enzymes involved in cancer metabolism and proliferation.
Study 1: Synthesis and Evaluation
In a study conducted by Alam et al. (2011), various thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced the cytotoxic activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the C-5 position of the thiadiazole ring are crucial for enhancing biological activity. The presence of bulky groups like adamantane was associated with increased potency against tumor cells .
Q & A
Q. What are the established synthetic routes for Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-thiadiazole core via heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions .
- Step 2 : Alkylation of the intermediate thiadiazole-2-thiol with ethyl bromoacetate to introduce the sulfanyl-acetate moiety .
- Step 3 : Coupling the adamantane-1-carbonyl group to the thiadiazole ring via nucleophilic substitution or carbodiimide-mediated amidation .
Key reagents include DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating the adamantane carbonyl group. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions, such as sulfoxide formation .
Q. How is the structural integrity of this compound confirmed in academic research?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., thiadiazole ring planarity and adamantane conformation) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., adamantane carbonyl resonance at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]<sup>+</sup> for C18H22N4O3S2) .
- IR spectroscopy : Detects functional groups (e.g., N-H stretching at ~3250 cm<sup>-1</sup> for amide bonds) .
Advanced Research Questions
Q. What mechanistic pathways are hypothesized for its biological activity?
- Enzyme inhibition : The adamantane moiety may interact with hydrophobic pockets in enzymes (e.g., viral neuraminidases), while the thiadiazole ring participates in hydrogen bonding .
- Cellular uptake : The sulfanyl-acetate group enhances solubility, facilitating membrane penetration. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like proteases or kinases .
- Apoptosis induction : Thiadiazole derivatives are known to activate caspase pathways; flow cytometry can assess apoptosis in cancer cell lines (e.g., MCF-7) .
Q. How should researchers address contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay conditions (e.g., cell culture media, incubation time) to minimize variability .
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activity with derivatives (e.g., replacing adamantane with cyclohexane) to isolate pharmacophoric groups .
Q. What computational tools are recommended for modeling its interactions?
- Molecular dynamics (MD) : GROMACS or AMBER simulate conformational stability in aqueous environments .
- Docking software : Schrödinger Suite or MOE predicts binding modes to targets like bacterial FabH enzymes .
- QSAR models : Utilize descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial efficacy .
Q. What experimental strategies are used to evaluate its antimicrobial potential?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy via checkerboard assays .
Q. How do crystallographic studies inform its molecular interactions?
- Crystal packing analysis : Identifies π-π stacking between thiadiazole rings or van der Waals contacts with adamantane .
- Hydrogen bonding networks : Resolves interactions between the carbonyl group and water molecules in the lattice .
- Torsional angles : Determines flexibility of the sulfanyl-acetate linker, impacting drug-likeness .
Q. What methodologies enable the synthesis of derivatives for SAR studies?
- Substituent variation : Replace adamantane with bicyclo[2.2.2]octane or modify the ester group (e.g., tert-butyl in ) .
- Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition .
- Enzymatic resolution : Separate enantiomers using lipases to study chirality effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
